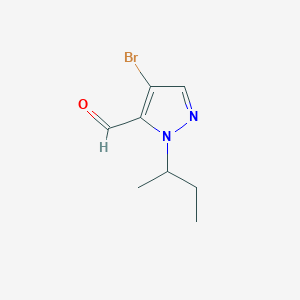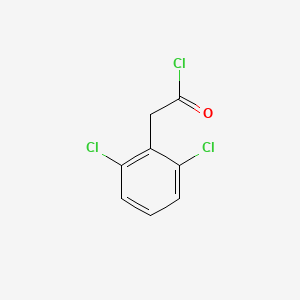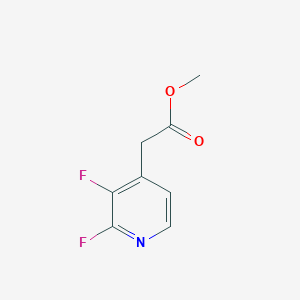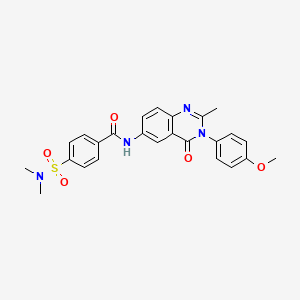
4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1784836-38-9 . It has a molecular weight of 231.09 . This compound is also known as "4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde" .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde”, can be achieved through various strategies. One such strategy involves the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-Bromopyrazole with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” can be represented by the InChI Code: 1S/C8H11BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” include a boiling point of 250-260 °C and a melting point of 93-96 °C . The compound is solid in form .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Reactions with Dinucleophiles : The compound reacts similarly to β-chlorovinyl ketones with dinucleophiles to yield heteroanellated methanoannulenes containing various rings such as thiophene, pyrazole, and pyrimidine (Neidlein & Schröder, 1992).
- Crystal Structures of Pyrazoline Derivatives : Synthesis of pyrazole compounds and analysis of their crystal structures has been performed, enhancing understanding of the structural characteristics of pyrazole derivatives (Loh et al., 2013).
- Photophysical Studies : Investigations into the photophysical properties of 4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde in different solvents have been conducted, revealing variations in extinction coefficients and quantum yield (Singh et al., 2013).
Medicinal Chemistry and Biological Activity
- Antioxidant and Anti-inflammatory Activities : Synthesis and evaluation of derivatives for their antioxidant and anti-inflammatory properties have been explored, indicating potential therapeutic applications (Sudha et al., 2021).
- Antibacterial and Antifungal Activities : The compound and its derivatives have been tested for their efficacy against various human pathogens, showing significant antibacterial and antifungal activities (Thumar & Patel, 2012).
Synthesis Techniques and Chemical Modifications
- Ionic Liquid Promoted Annulation : A green method for synthesizing chromenopyrazoles using ionic liquids in aqueous media has been developed, indicating an environmentally friendly approach to chemical synthesis (Li et al., 2015).
- Chemoselective Synthesis : Efficient microwave-assisted synthesis of alkylamino-pyrazole derivatives has been achieved, showcasing advancements in synthetic methodologies (Orrego-Hernández et al., 2015).
Advanced Applications
- Supramolecular Assembly : Research into the molecular structures and supramolecular assembly of reduced bipyrazoles derived from pyrazole precursors offers insights into molecular interactions and potential applications in material science (Cuartas et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, 4-Bromopyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions for “4-Bromo-1-sec-butyl-1H-pyrazole-5-carbaldehyde” could involve its use in the preparation of other compounds. For instance, 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4’-bipyrazoles . Furthermore, the compound could be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Propiedades
IUPAC Name |
4-bromo-2-butan-2-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPGUBUNQZQNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3006309.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3006312.png)
![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)

